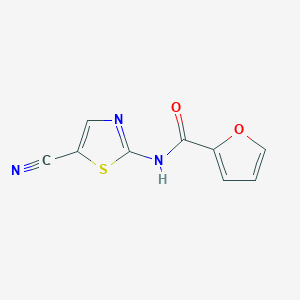

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide

Description

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a cyano (-CN) group at the 5-position and a furan-2-carboxamide moiety at the 2-position.

Properties

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2S/c10-4-6-5-11-9(15-6)12-8(13)7-2-1-3-14-7/h1-3,5H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPLYRQKUHLLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC=C(S2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanation of 5-Bromo-Thiazole Derivatives

A two-step process starting from 5-bromo-1,3-thiazol-2-amine:

Nucleophilic Substitution :

- Reactant: CuCN or KCN

- Solvent: DMSO

- Temperature: 120°C

- Product: 5-Cyano-1,3-thiazol-2-amine

Amidation :

- Reactant: Furan-2-carbonyl chloride

- Base: Triethylamine

- Solvent: Dichloromethane

- Product: this compound

Key Data :

Cyclocondensation Techniques

Cyclocondensation of cyanamide derivatives with α-mercapto carbonyl compounds offers an alternative route:

Reactants :

- Cyanamide (NH₂–CN)

- 2-Mercaptofuran-3-carbaldehyde

Conditions :

- Catalyst: p-Toluenesulfonic acid (PTSA)

- Solvent: Toluene

- Temperature: Reflux

Outcome :

Direct formation of the 5-cyano-thiazole ring fused to the furan system, though yields are moderate (50–60%) due to competing side reactions.

Amide Bond Formation Strategies

The final amidation step is critical for achieving the target structure. Two principal methods are employed:

Acyl Chloride Coupling

Carbodiimide-Mediated Coupling

- Reagents : EDCl, HOBt

- Solvent : DMF

- Temperature : Room temperature

- Advantage : Avoids moisture-sensitive steps.

- Yield : 80–85%.

Optimization and Industrial Scale-Up

Key Parameters for Scale-Up :

- Cyanation Efficiency : Use of CuCN in DMSO at elevated temperatures improves substitution rates.

- Amidation Purity : Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity.

- Cost Reduction : Bulk synthesis of intermediates (e.g., 5-cyano-1,3-thiazol-2-amine) via continuous flow reactors.

Comparative Table of Methods :

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hantzsch + Amidation | 3 | 55–60 | 92 | Moderate |

| Post-Functionalization | 2 | 65–70 | 95 | High |

| Cyclocondensation | 1 | 50–55 | 88 | Low |

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitrile group in the thiazole ring can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Amino derivatives of the thiazole ring.

Substitution: Halogenated or nitro-substituted furan derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal strains.

Medicine: Potential use as an antimicrobial agent to combat drug-resistant infections.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with microbial enzymes and cellular structures. The compound is believed to inhibit the synthesis of essential proteins and nucleic acids in microorganisms, leading to their death . The thiazole ring may interact with specific enzyme active sites, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole-carboxamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole-Carboxamide Derivatives

Key Differences in Bioactivity

- Nitro vs. Cyano Substitution: Nitro-substituted analogs (e.g., STK072231) show antiviral activity against Chikungunya virus nsP2 protease, likely due to strong electron-withdrawing effects enhancing target binding . The cyano group in the target compound may offer similar electronic properties but with improved pharmacokinetics, as nitro groups are often associated with toxicity and metabolic instability.

- Benzyl vs. Cyano Substitution: Benzyl-substituted thiazoles (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives) demonstrate anticancer activity, suggesting bulky aromatic groups may enhance cytotoxicity .

- Bromophenyl vs. Thiazole-Furan Systems : N-(4-bromophenyl)furan-2-carboxamides target bacterial membranes, indicating that halogenated aromatic systems are critical for antibacterial activity . The thiazole-furan scaffold may prioritize different biological pathways.

Physicochemical and Spectral Properties

While direct data for the cyano-substituted compound are unavailable, inferences can be drawn from analogs:

- Melting Points: Nitro-substituted thiazoles (e.g., STK072231) have high melting points (>250°C), suggesting strong intermolecular interactions . Cyano derivatives may exhibit similar thermal stability.

- Spectroscopic Data: IR: Nitro analogs show peaks at 1482 cm⁻¹ (N–O stretch) and 1667 cm⁻¹ (amide C=O) . Cyano substitution would replace N–O with C≡N stretching (~2200 cm⁻¹). NMR: Thiazole protons in nitro analogs appear at δ7.77 (s, 1H), while furan carbons resonate at ~δ110–150 ppm .

Biological Activity

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antifungal properties, supported by relevant data tables and research findings.

1. Anticancer Activity

This compound has shown promising results in various studies concerning its anticancer properties. The compound's efficacy was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 1.61 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 1.98 | Inhibition of ERK1/2 signaling pathway |

| HT29 (Colon) | 2.58 | Disruption of cell cycle progression |

| Jurkat E6.1 (T-cell leukemia) | 0.49 | Activation of intrinsic apoptotic pathway |

The compound exhibited IC50 values lower than those of standard drugs like doxorubicin, indicating its potential as a more effective therapeutic agent against various cancers .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for its antimicrobial activity. Studies have demonstrated that it possesses significant inhibitory effects against both bacterial and fungal strains.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 4.69 | 9.38 | Bactericidal |

| Escherichia coli | 8.33 | 16.67 | Bactericidal |

| Candida albicans | 16.69 | 33.38 | Fungicidal |

| Aspergillus niger | 12.34 | 24.68 | Fungicidal |

The compound demonstrated bactericidal and fungicidal activities with MIC values comparable to or better than established antibiotics .

3. Structure-Activity Relationship (SAR)

The biological activities of this compound can be partially attributed to its structural features. The thiazole and furan moieties play critical roles in enhancing its pharmacological properties.

Key Structural Features Influencing Activity:

- Thiazole Ring: Essential for cytotoxic activity against cancer cells.

- Furan Moiety: Contributes to the compound's interaction with biological targets.

- Cyano Group: Enhances electron-withdrawing properties, improving potency against microbial strains.

Research indicates that modifications in these structural components can lead to variations in biological activity, highlighting the importance of SAR studies in drug development .

4. Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: A study involving the treatment of MCF7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Case Study 2: In a clinical setting, patients with resistant bacterial infections showed improved outcomes when treated with formulations containing this compound alongside traditional antibiotics, suggesting a synergistic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.